
Lumateperone
説明
Lumateperone is a second generation (atypical) antipsychotic agent that is used in the treatment of schizophrenia. This compound is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
科学的研究の応用
Lumateperone as a Novel Treatment for Schizophrenia
This compound, also known as ITI-007, represents a groundbreaking approach in the treatment of schizophrenia. It functions through a synergistic modulation of serotonin, dopamine, and glutamate neurotransmitter systems. This unique mechanism, which involves acting as a potent antagonist at 5-HT2A receptors, a serotonin reuptake inhibitor, and a dopamine phosphoprotein modulator, has shown effectiveness in improving symptoms of schizophrenia. Clinical trials have demonstrated its significant efficacy over placebo in improving schizophrenia symptoms, including those with comorbid depression and prominent negative symptoms (Blair, 2020), (Vanover et al., 2018), (Davis et al., 2018).
This compound's Potential in Treating Other Neuropsychiatric Disorders
Beyond schizophrenia, this compound shows promise in addressing a range of other psychiatric and neurological conditions. Its multifunctional modulation of the serotoninergic system suggests potential as a precognitive, antipsychotic, antidepressant, and anxiolytic agent. This compound is being explored for the treatment of behavioral symptoms in dementia and Alzheimer's disease, sleep disturbances, and bipolar depression. Its safety profile, showing minimal extrapyramidal side effects and no significant changes in cardiometabolic or endocrine characteristics, supports further investigation in these areas (Mohamed, 2022), (Mazza et al., 2020).
Potential as a Treatment for Bipolar Depression
This compound has been investigated in the context of bipolar depression, with a focus on its ability to modulate neurotransmission. This includes a study examining its efficacy in patients with bipolar I or II disorder experiencing a major depressive episode. The results of these studies have been promising, indicating the potential of this compound as a treatment option for bipolar depression (D'Souza et al., 2021).
Exploration of this compound's Effects on Inflammation and Mood Regulation
There is growing interest in the potential anti-inflammatory actions of this compound. Studies have indicated that it may reduce levels of proinflammatory cytokines, thereby possibly impacting depressive symptoms. This adds another dimension to its multifaceted therapeutic potential, particularly in the context of depression and other mood disorders where inflammation plays a role (Dutheil et al., 2022).
特性
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIHACBCFLJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



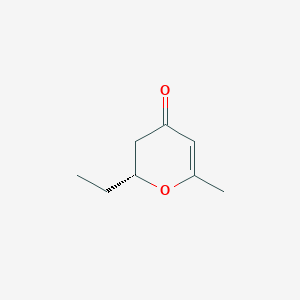

![(3S,4S)-3-[2,6-dihydroxy-4-(2-methyloctan-2-yl)phenyl]-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid](/img/structure/B1244278.png)
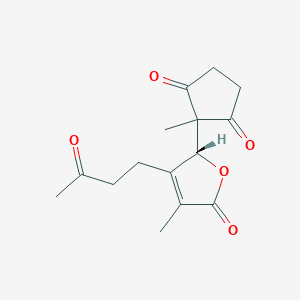

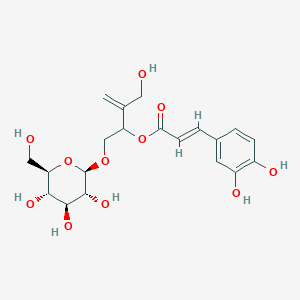

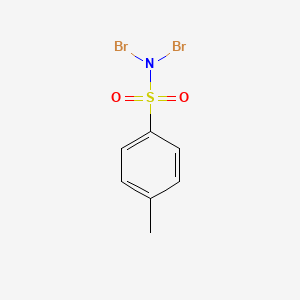
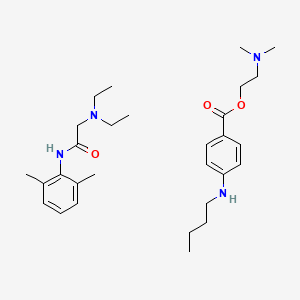

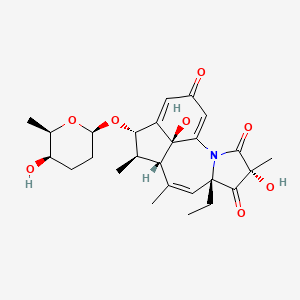
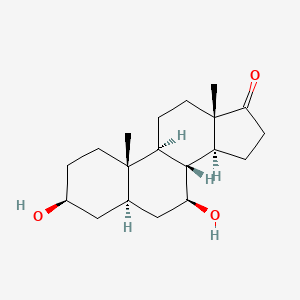

![7-Chloro-4-oxo-8-[1,2,4]triazol-4-yl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1244294.png)